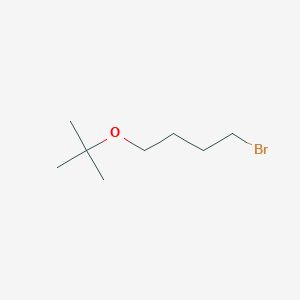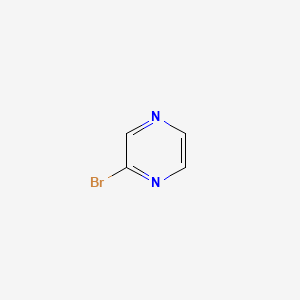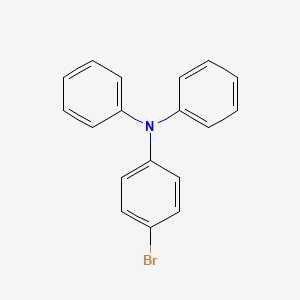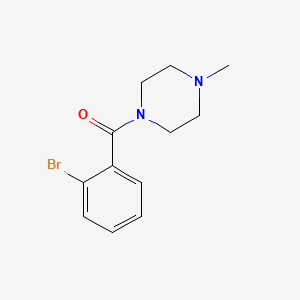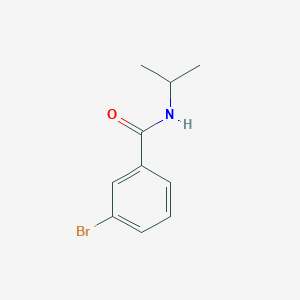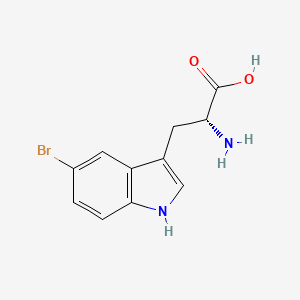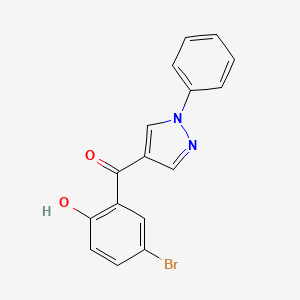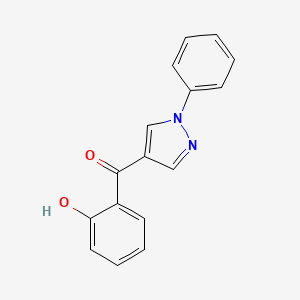![molecular formula C9H8ClN3OS B1269988 2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide CAS No. 842957-18-0](/img/structure/B1269988.png)
2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide” is a compound that belongs to the class of benzothiadiazoles . Benzothiadiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of this compound involves exploiting the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety . The process starts with the reaction of 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine with ammonium thiocyanate, in the presence of benzoyl chloride in an ice bath, followed by heating under reflux temperature . The precipitate is then refluxed with 2N NaOH solution and then acidified with acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be characterized using various spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra . The molecular formula of the compound is C7H5ClN4S2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5-chlorobenzo[c][1,2,5]thiadiazol-4-amine with ammonium thiocyanate, followed by a reaction with benzoyl chloride . The resulting precipitate is then refluxed with 2N NaOH solution and acidified with acetic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 244.7 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 .
Scientific Research Applications
Antioxidant Applications
Compounds related to the benzo[1,2,5]thiadiazol ring structure have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing the aging process.
Analgesic and Anti-inflammatory Applications
These compounds have also been studied for their analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Applications
Benzo[1,2,5]thiadiazol derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new treatments for various bacterial and fungal infections.
Antiviral Applications
Some derivatives have demonstrated antiviral properties . This suggests potential uses in the treatment of viral diseases, including those caused by HIV .
Neuroprotective Applications
These compounds have been found to have neuroprotective effects . They could potentially be used in treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor and Cytotoxic Applications
Certain benzo[1,2,5]thiadiazol derivatives have shown antitumor and cytotoxic activities . They have been found to be effective against certain types of cancer cells, suggesting potential applications in cancer therapy .
Photovoltaic Material Applications
Compounds with a similar structure have been used in the synthesis of various photovoltaic materials . These materials are used in devices like solar cells and organic light-emitting diodes (OLEDs) .
Chemical Reaction Accelerator Applications
The benzo[1,2,5]thiadiazol ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Mechanism of Action
Target of Action
It is structurally similar to tizanidine , which is known to be a central adrenalin α2 receptor agonist
Mode of Action
If it indeed acts on adrenergic receptors like Tizanidine, it may reduce the release of excitatory amino acids from interneurons, thereby inhibiting the multi synaptic mechanism related to muscle overstrain .
Biochemical Pathways
If it shares similar pharmacological properties with Tizanidine, it might influence pathways related to the release of excitatory amino acids .
Result of Action
If it acts similarly to Tizanidine, it might help in reducing muscle overstrain .
properties
IUPAC Name |
2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-2-3-6-9(13-15-12-6)8(5)11-7(14)4-10/h2-3H,4H2,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFSOXXVENMMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


